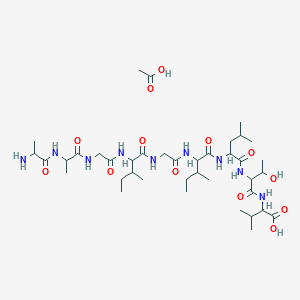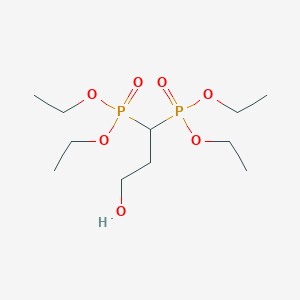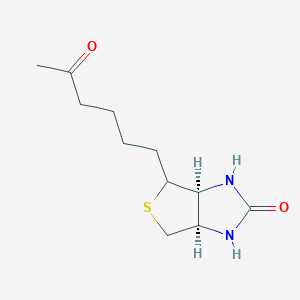
(+)-Deoxocassine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Deoxocassine is a naturally occurring alkaloid compound known for its unique chemical structure and biological activities. It is derived from the plant species Erythrina, which is commonly found in tropical and subtropical regions. This compound has garnered significant interest due to its potential therapeutic applications and its role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Deoxocassine typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of chiral catalysts to induce the desired stereochemistry. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods. The extraction process includes solvent extraction, purification through chromatography, and crystallization. Synthetic methods on an industrial scale require optimization of reaction conditions to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions: (+)-Deoxocassine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Halogens, nucleophiles, and solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
(+)-Deoxocassine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in plant defense mechanisms and its interactions with various enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (+)-Deoxocassine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes. The exact pathways involved may include modulation of signal transduction pathways and alteration of gene expression.
類似化合物との比較
(+)-Deoxocassine can be compared with other similar alkaloid compounds, such as:
Cassine: Another alkaloid from the same plant species, with similar but distinct biological activities.
Erythraline: A structurally related compound with different therapeutic potentials.
Erythrinine: Known for its sedative properties, differing in its mechanism of action.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, which distinguish it from these similar compounds.
特性
CAS番号 |
38726-62-4 |
|---|---|
分子式 |
C₁₈H₃₇NO |
分子量 |
283.49 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol](/img/structure/B1146224.png)


![[1'-13C]uridine](/img/structure/B1146227.png)
![methyl (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate](/img/structure/B1146232.png)
